molecular formula C18H21NO5 B1667016 Amberline CAS No. 3660-62-6

Amberline

Cat. No.: B1667016
CAS No.: 3660-62-6
M. Wt: 331.4 g/mol
InChI Key: QAHZAHIPKNLGAS-QMJNRFBBSA-N
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Description

Amberline is a chemical compound with the molecular formula C18H21NO5 It is known for its unique properties and applications in various scientific fields

Preparation Methods

The synthesis of Amberline involves several steps and specific reaction conditions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Amberline undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Amberline has a wide range of applications in scientific research, including:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also employed in various analytical techniques to study its chemical properties.

    Biology: In biological research, this compound is investigated for its potential as a bioactive compound. It may exhibit antimicrobial, anticancer, or other biological activities.

    Medicine: this compound’s potential therapeutic applications are explored in medicine. It may serve as a lead compound for the development of new drugs or therapeutic agents.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and other materials. .

Mechanism of Action

The mechanism of action of Amberline involves its interaction with specific molecular targets and pathways. It may exert its effects through:

    Molecular Targets: this compound may bind to specific proteins, enzymes, or receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: The pathways involved in this compound’s mechanism of action may include signal transduction pathways, metabolic pathways, or other cellular processes. .

Comparison with Similar Compounds

Amberline can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as indoline derivatives, thiazole-containing compounds, and other aromatic compounds may share structural similarities with this compound.

    Uniqueness: this compound’s unique combination of functional groups and molecular structure sets it apart from other similar compounds.

This compound’s diverse applications and unique properties make it a compound of significant interest in scientific research and industrial applications

Properties

CAS No.

3660-62-6

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

(1R,13R,15R,18S)-9,15-dimethoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol

InChI

InChI=1S/C18H21NO5/c1-21-10-3-4-18-12-6-13-17(24-9-23-13)16(22-2)11(12)7-19(8-15(18)20)14(18)5-10/h3-4,6,10,14-15,20H,5,7-9H2,1-2H3/t10-,14+,15+,18+/m0/s1

InChI Key

QAHZAHIPKNLGAS-QMJNRFBBSA-N

Isomeric SMILES

CO[C@@H]1C[C@@H]2[C@]3(C=C1)[C@@H](CN2CC4=C(C5=C(C=C34)OCO5)OC)O

SMILES

COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O

Canonical SMILES

COC1CC2C3(C=C1)C(CN2CC4=C(C5=C(C=C34)OCO5)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ambelline;  NSC 155222;  NSC-155222;  NSC155222

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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